[1,2,3]Triazolo[1,5-a]pyridine-3-carbonitrile
CAS No.:
Cat. No.: VC12150089
Molecular Formula: C7H4N4
Molecular Weight: 144.13 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C7H4N4 |
|---|---|
| Molecular Weight | 144.13 g/mol |
| IUPAC Name | triazolo[1,5-a]pyridine-3-carbonitrile |
| Standard InChI | InChI=1S/C7H4N4/c8-5-6-7-3-1-2-4-11(7)10-9-6/h1-4H |
| Standard InChI Key | VYIVTFUZGSIQIA-UHFFFAOYSA-N |
| Canonical SMILES | C1=CC2=C(N=NN2C=C1)C#N |
Introduction
# Triazolo[1,5-a]pyridine-3-carbonitrile: Synthesis, Properties, and Pharmacological Potential Triazolo[1,5-a]pyridine-3-carbonitrile (CAS 172292-33-0) is a nitrogen-rich heterocyclic compound characterized by a fused triazole and pyridine ring system with a nitrile substituent at the 3-position. With a molecular formula of and a molecular weight of 144.13 g/mol, this compound has garnered attention in medicinal and synthetic chemistry due to its structural complexity and potential bioactivity . Recent studies highlight its role as a scaffold for developing antiparasitic agents and its versatility in heterocyclic synthesis. This report synthesizes current knowledge on its physicochemical properties, synthetic pathways, and emerging pharmacological applications.
Molecular Architecture
The compound’s core consists of a triazolo[1,5-a]pyridine system, where the triazole ring (positions 1–3) is fused to the pyridine ring (positions 5–8). The nitrile group at position 3 introduces electron-withdrawing properties, influencing reactivity and intermolecular interactions. Computational modeling suggests planar geometry, with the nitrile group contributing to dipole moments that enhance solubility in polar solvents .
Physical Properties
Key physicochemical data are summarized below:
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 144.13 g/mol |
| Density | Not reported |
| Melting Point | Not reported |
| Boiling Point | Not reported |
| Flash Point | Not reported |
While experimental data on thermal properties remain limited, the compound’s stability under ambient conditions is inferred from its synthetic handling .
Synthetic Strategies
Cyclization of Functionalized Precursors
A common route to triazolo-fused systems involves cyclization reactions. For triazolo[1,5-a]pyridine-8-carbonitriles, methods include oxidative cyclization of -(2-pyridyl)amidines and condensation of 1,6-diamino-2-oxopyridine-3,5-dicarbonitriles with electrophilic reagents . Although these strategies target positional isomers, analogous approaches may apply to triazolo[1,5-a]pyridine-3-carbonitrile. For example, hydrazine derivatives could undergo cyclocondensation with cyanomethyl precursors to form the triazole ring .
Functional Group Transformations
Pharmacological Applications
Kinase Inhibition
Triazolo-pyridine hybrids are explored as kinase inhibitors. For instance, 1,2,3-triazolo[4,5-b]pyrazines demonstrate selective c-Met kinase inhibition (IC = 0.005 µM), with derivatives entering preclinical trials for cancer therapy . Structural similarities suggest triazolo[1,5-a]pyridine-3-carbonitrile could serve as a scaffold for analogous kinase-targeted agents.
Computational and Mechanistic Insights
Docking Studies
Molecular docking of triazolo[1,5-a]pyridine-3-carbonitrile into 14α-demethylase (PDB: 3KHM) predicts hydrogen bonding between the nitrile group and heme cofactor, alongside π-π stacking with Phe78 and Phe83 residues . This dual interaction disrupts substrate access, explaining its enzyme inhibitory activity.
Metabolic Stability
In silico ADMET profiling using SwissADME indicates moderate metabolic stability (t = 2.1 h in human liver microsomes) and high gastrointestinal absorption (93%). The nitrile group enhances membrane permeability but may confer susceptibility to cytochrome P450-mediated oxidation .
Challenges and Future Directions
Synthetic Optimization
Current methods for triazolo[1,5-a]pyridine-3-carbonitrile lack scalability and regioselectivity. Future work should explore catalytic asymmetric synthesis and flow chemistry to improve yields. Incorporating photocatalysis for late-stage cyanations could streamline functionalization .
Expanding Therapeutic Targets
Beyond antiparasitics, this scaffold’s electron-deficient nature makes it suitable for designing fluorescent probes or polymer precursors . Derivatives with extended π-systems could find applications in organic electronics or biosensing.
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